Kanakugiol
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Overview
Description
Kanakugiol is a natural product found in Lindera lucida, Lindera erythrocarpa, and Monanthotaxis cauliflora with data available.
Scientific Research Applications
Anticancer Properties
Kanakugiol, isolated from Lindera erythrocarpa, demonstrates promising anticancer effects, particularly on breast cancer cells. It impacts cell cycle progression and viability in MCF-7 human breast cancer cells. Kanakugiol promotes cell death by inducing mitotic catastrophe following cell cycle arrest, potentially offering a new approach to breast cancer treatment (Lee et al., 2019).
Antioxidant Properties
DFT studies reveal that kanakugiol exhibits significant antioxidant properties. This is evident in its ability to scavenge free radicals and chelate metal ions, suggesting its potential application in mitigating oxidative stress-related disorders (Tsiepe et al., 2015).
Antifungal Activity
Kanakugiol has been identified as a potent inhibitor of chitin synthase 2, showcasing moderate to weak antifungal activities against pathogenic fungi. This highlights its potential as a specific inhibitor for chitin synthase 2, which can serve as an antifungal agent (Hwang et al., 2007).
Free-Radical-Scavenging Activity
Studies on Fissistigma polyanthum, a traditional Chinese medicinal plant, show that kanakugiol isolated from its stem possesses moderate free-radical-scavenging activity. This further supports its role as an antioxidant agent (Fan et al., 2012).
Insect Hormone Disruption
Kanakugiol acts as a juvenile hormone antagonist (JHAN) in the small brown planthopper, Laodelphax striatellus. It disrupts the normal development of this pest, indicating its potential use in pest control strategies (Fang et al., 2017).
properties
CAS RN |
50489-48-0 |
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Molecular Formula |
C19H20O6 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(E)-1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C19H20O6/c1-22-16-14(13(20)11-10-12-8-6-5-7-9-12)15(21)17(23-2)19(25-4)18(16)24-3/h5-11,21H,1-4H3/b11-10+ |
InChI Key |
LETBAZLAGJPEIM-ZHACJKMWSA-N |
Isomeric SMILES |
COC1=C(C(=C(C(=C1C(=O)/C=C/C2=CC=CC=C2)O)OC)OC)OC |
SMILES |
COC1=C(C(=C(C(=C1C(=O)C=CC2=CC=CC=C2)O)OC)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C(=C1C(=O)C=CC2=CC=CC=C2)O)OC)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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